

# An In-Depth Technical Guide to (5R)-Dinoprost Tromethamine: Chemical Structure and Properties

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## Compound of Interest

Compound Name: (5R)-Dinoprost tromethamine

Cat. No.: B142929

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## Abstract

**(5R)-Dinoprost tromethamine**, a synthetic analog of the naturally occurring prostaglandin F2 $\beta$ , is a potent luteolytic agent with significant applications in reproductive medicine. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for its analysis and the elucidation of its mechanism of action are presented to support further research and development in the field.

## Chemical Structure and Identification

**(5R)-Dinoprost tromethamine** is the tromethamine salt of (5R)-Dinoprost, which is an epimer of the more common Dinoprost (Prostaglandin F2 $\alpha$ ). The core structure consists of a 20-carbon cyclopentane-containing fatty acid. The tromethamine salt is formed by the reaction of the carboxylic acid group of (5R)-Dinoprost with 2-amino-2-(hydroxymethyl)-1,3-propanediol (tromethamine).<sup>[1][2]</sup> This salt form enhances the stability and solubility of the active compound.

The systematic IUPAC name for the active component is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid.<sup>[3][4]</sup> The stereochemistry at the C-5

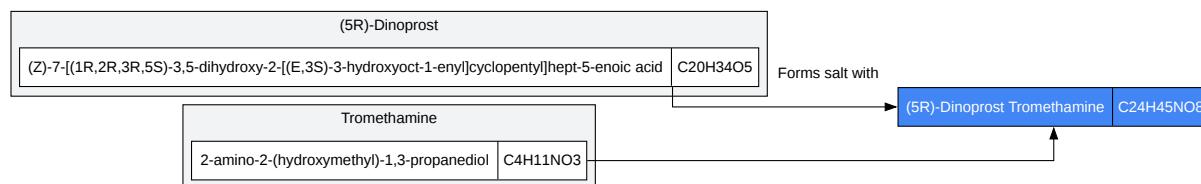
position, denoted by the (5R) designation, is a key structural feature that differentiates it from Dinoprost (PGF2 $\alpha$ ).

#### Chemical Structure of (5R)-Dinoprost Tromethamine:

(Image of the chemical structure of **(5R)-Dinoprost tromethamine** should be included here if possible, but as a text-based AI, I will provide the SMILES notation and a Graphviz diagram of the logical relationship between the components.)

SMILES: CCCCC--INVALID-LINK--O)O)O">C@@HO.C(C(CO)(CO)N)O[1]

InChI Key: IYGXEHDSCOYNKY-RZHHZEQLSA-N[1]



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**Figure 1:** Components of (5R)-Dinoprost tromethamine.

## Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of **(5R)-Dinoprost tromethamine** is provided in the tables below.

## Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>24</sub> H <sub>45</sub> NO <sub>8</sub>	[1][4]
Molecular Weight	475.62 g/mol	[1]
CAS Number	89847-03-0 (for 5R-Dinoprost)	[5]
Appearance	White to off-white crystalline powder	[3]
Melting Point	Approx. 100-101 °C	[6][7]
Solubility	Water: ~200 mg/mL, Soluble in ethanol and DMSO	[3][8]
pKa (Strongest Acidic)	4.36 (Predicted)	[6]

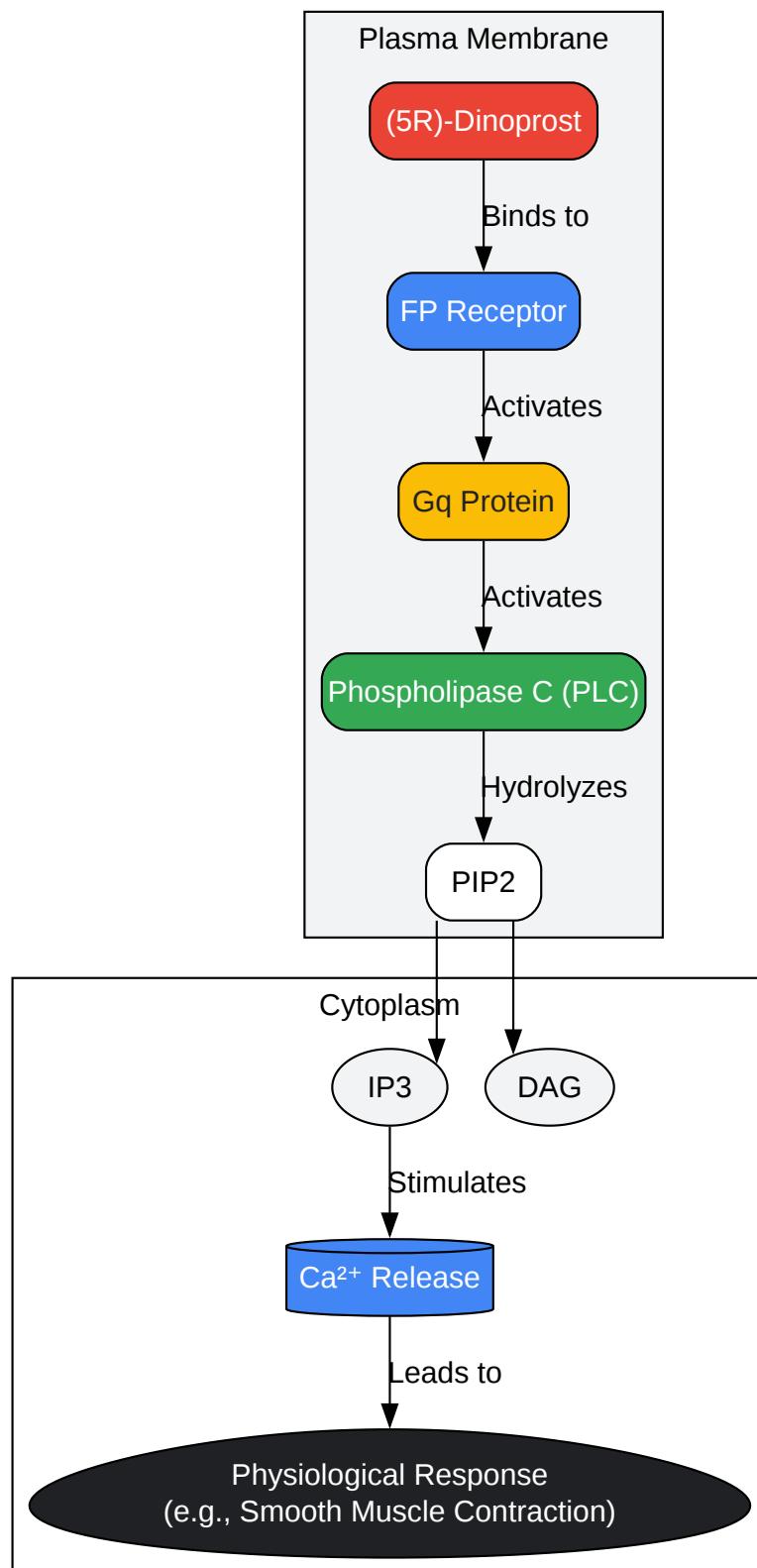
## Pharmacological Properties

Property	Value	Reference(s)
Primary Target	Prostaglandin F Receptor (FP)	[9]
Mechanism of Action	FP Receptor Agonist	[9]
Potency (p[A <sub>50</sub> ] for PGF <sub>2α</sub> )	7.35 ± 0.09 (in cat iris sphincter, an FP receptor-containing preparation)	[10]
Secondary Targets	May interact with other prostanoid receptors at higher concentrations.	[11]

## Signaling Pathways

**(5R)-Dinoprost tromethamine** exerts its biological effects by acting as an agonist at the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).<sup>[9]</sup> The primary signaling pathway activated upon receptor binding involves the Gq alpha subunit. This initiates a cascade of intracellular events, leading to the physiological responses associated with this compound.

The binding of (5R)-Dinoprost to the FP receptor induces a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions ( $\text{Ca}^{2+}$ ) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event in mediating the downstream effects, such as smooth muscle contraction.

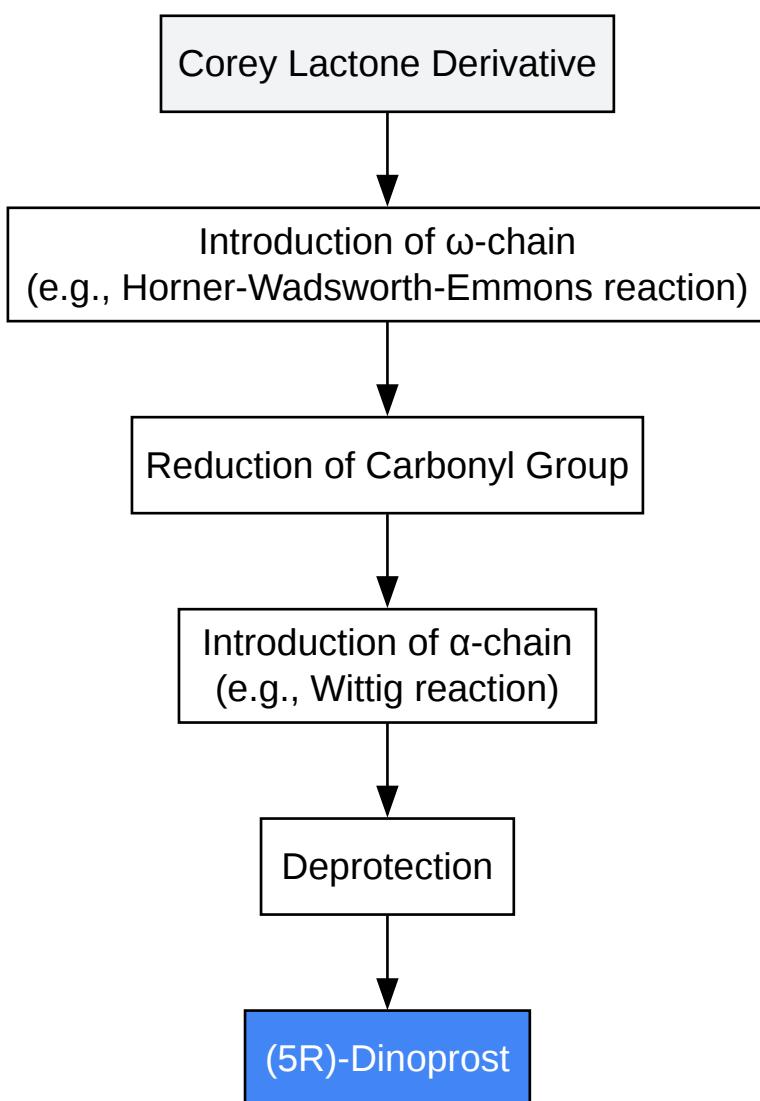
[Click to download full resolution via product page](#)**Figure 2:** Signaling pathway of (5R)-Dinoprost tromethamine.

# Experimental Protocols

## Synthesis of (5R)-Dinoprost

A general synthetic approach for prostaglandins, which can be adapted for (5R)-Dinoprost, often starts from key intermediates like Corey lactone. The synthesis involves a series of organic reactions to build the characteristic cyclopentane ring and its two side chains with the correct stereochemistry.

Illustrative Synthetic Workflow:



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**Figure 3:** General synthetic workflow for prostaglandins.

A detailed synthetic procedure is described by Shankar et al. (2012), which involves the Horner-Wadsworth-Emmons reaction for the introduction of one side chain, followed by reduction and a Wittig reaction for the other.[12]

## Quantitative Analysis by LC-MS/MS

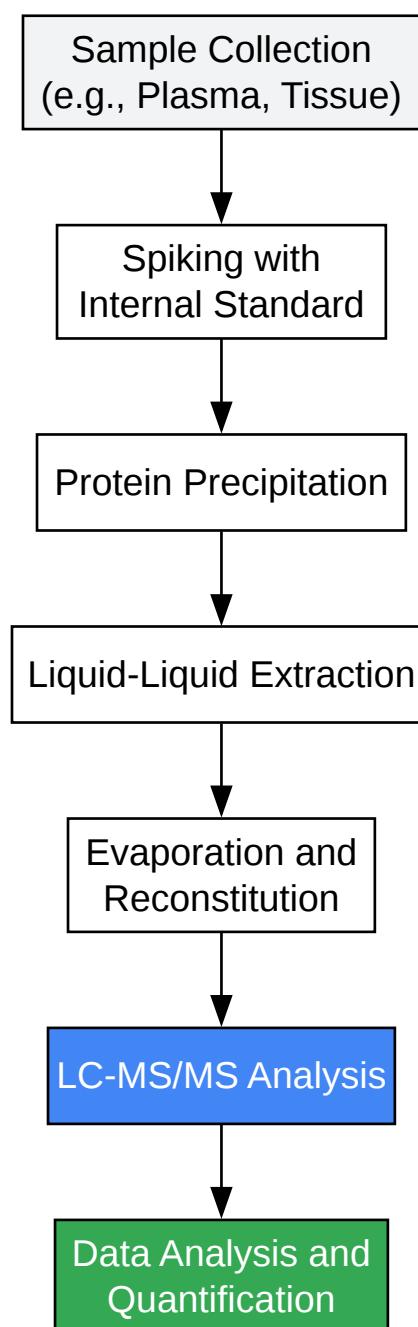
The quantification of prostaglandins like (5R)-Dinoprost in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Methodology:

- Sample Preparation:
  - Biological samples (e.g., plasma, tissue homogenates) are spiked with a deuterated internal standard (e.g., PGF2 $\alpha$ -d4) to account for matrix effects and variations in extraction efficiency.[13]
  - Proteins are precipitated using an organic solvent (e.g., acetone).[14]
  - A liquid-liquid extraction is performed to isolate the prostaglandins from the sample. This often involves an initial wash with a non-polar solvent (e.g., hexane) to remove neutral lipids, followed by acidification and extraction with a more polar solvent (e.g., chloroform or ethyl acetate).[13][14]
  - The organic extract is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
- Chromatographic Separation:
  - A C18 reverse-phase column is commonly used for separation.
  - A gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to achieve optimal separation of the analyte from other matrix components.[13][14]
- Mass Spectrometric Detection:

- Electrospray ionization (ESI) in the negative ion mode is typically used.
- Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. For PGF<sub>2</sub>α, a common transition is m/z 353.2 → 193.2.

Experimental Workflow for Prostaglandin Analysis:



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**Figure 4:** Workflow for quantitative analysis of prostaglandins.

## Conclusion

**(5R)-Dinoprost tromethamine** is a well-characterized prostaglandin analog with a defined chemical structure and a clear mechanism of action through the FP receptor. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further investigations into its interactions with other prostanoid receptors and the development of more selective analytical methods will continue to enhance our understanding and application of this important therapeutic agent.

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